4-Hydroxybutan-2-YL octanoate
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Overview
Description
4-Hydroxybutan-2-YL octanoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-hydroxybutan-2-ol with octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutan-2-YL octanoate typically involves the esterification reaction between 4-hydroxybutan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutan-2-YL octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutan-2-YL octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxybutan-2-YL octanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 4-hydroxybutan-2-ol and octanoic acid. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutan-2-one: A β-hydroxy ketone with similar structural features.
Octyl acetate: An ester with a similar octanoate group but different alcohol component.
Butyl octanoate: Another ester with a similar octanoate group but different alcohol component.
Uniqueness
4-Hydroxybutan-2-YL octanoate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.
Properties
CAS No. |
89457-50-1 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-hydroxybutan-2-yl octanoate |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-12(14)15-11(2)9-10-13/h11,13H,3-10H2,1-2H3 |
InChI Key |
GMGFMURPUWKGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)CCO |
Origin of Product |
United States |
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